3-(4-Methylpiperazin-1-ylmethyl)benzylamine

Description

Chemical Classification and Nomenclature

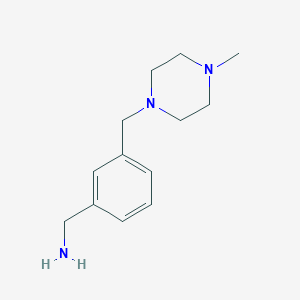

This compound belongs to the chemical class of substituted benzylamines, specifically those containing piperazine substituents. The compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as [3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine. This nomenclature reflects the presence of a benzene ring substituted at the meta position with a methylene bridge connecting to a 4-methylpiperazine ring, while an aminomethyl group is attached to the benzene ring.

The compound possesses the molecular formula C13H21N3 and has a molecular weight of 219.326 daltons. Its Chemical Abstracts Service registry number is 515162-19-3, which serves as the unique identifier for this specific chemical entity. The structural complexity of this molecule arises from the combination of aromatic and aliphatic nitrogen-containing heterocycles, making it a representative example of hybrid molecular architectures commonly found in medicinal chemistry.

Alternative nomenclature systems have designated this compound with various names, including this compound and [3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine. These naming conventions reflect different approaches to describing the connectivity pattern between the aromatic and heterocyclic components of the molecule. The International Chemical Identifier representation provides a standardized method for describing the molecular structure: InChI=1S/C13H21N3/c1-15-5-7-16(8-6-15)11-13-4-2-3-12(9-13)10-14/h2-4,9H,5-8,10-11,14H2,1H3.

The compound exhibits characteristic features of both primary amines and tertiary amines within its structure. The benzylamine portion contains a primary amine functional group, while the piperazine ring incorporates tertiary amine functionalities. This dual amine character contributes to the compound's unique chemical reactivity and potential biological activity profiles.

Historical Development and Discovery

The development of this compound emerged from the broader historical context of piperazine derivative research in medicinal chemistry. The synthesis methodologies for this compound have been documented in patent literature and research publications, indicating its relevance in pharmaceutical development programs. The compound's synthesis typically involves multi-step organic reactions, beginning with readily available starting materials such as 3-cyanobenzaldehyde and 1-methylpiperazine.

Historical synthesis approaches have employed reductive amination strategies to construct the key carbon-nitrogen bonds within the molecule. One documented synthetic route involves the condensation of 3-cyanobenzaldehyde with 1-methylpiperazine, followed by reduction of the resulting imine intermediate. The reduction step is typically accomplished using sodium triacetoxyborohydride in dichloromethane, yielding the desired benzylamine derivative with reported yields of approximately 85.1 percent.

The strategic importance of this compound in medicinal chemistry research became apparent through its incorporation into various drug discovery programs. Patent literature indicates that derivatives and analogs of this compound have been investigated for their potential therapeutic applications. The compound serves as a key intermediate in the synthesis of more complex molecular entities, particularly those designed to interact with specific biological targets.

Research interest in this compound family has been sustained by the recognition that piperazine-containing molecules often exhibit favorable pharmacological properties. The methylpiperazine substructure, in particular, has been identified as a privileged scaffold in drug design, contributing to the development of numerous clinically relevant pharmaceuticals. This historical context positions this compound as part of a larger family of compounds with established therapeutic utility.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends beyond its individual properties to encompass its role as a representative member of a structurally diverse class of compounds. Research investigations have demonstrated the compound's utility as a building block for the construction of more complex molecular architectures. The presence of multiple reactive sites within the molecule, including the primary amine and the tertiary amine functionalities, provides opportunities for further chemical modification and derivatization.

Synthetic methodology development has benefited significantly from studies involving this compound and its analogs. The reductive amination approach used in its synthesis has been refined and optimized to improve yields and selectivity. These methodological advances have broader implications for the synthesis of related nitrogen-containing heterocycles, contributing to the advancement of synthetic organic chemistry techniques.

The compound's structural features make it an attractive subject for structure-activity relationship studies in medicinal chemistry. Research has shown that modifications to the piperazine ring, the methylene linker, or the benzylamine portion can significantly impact biological activity profiles. These findings have informed the design of new compounds with enhanced properties, demonstrating the value of systematic structural exploration in drug discovery.

Computational chemistry studies have utilized this compound as a model compound for investigating molecular interactions and conformational preferences. The compound's predicted collision cross section values have been calculated for various adduct forms, providing insights into its gas-phase behavior and analytical detection characteristics. These computational approaches have enhanced our understanding of the compound's physical and chemical properties.

Related Piperazine Derivatives and Their Importance

The broader family of piperazine derivatives encompasses numerous compounds that share structural similarities with this compound. These related compounds include positional isomers, such as 4-[(4-Methylpiperazin-1-yl)methyl]benzylamine, which differs in the substitution pattern on the benzene ring. The systematic comparison of these isomers has provided valuable insights into the relationship between molecular structure and biological activity.

Table 1: Physical Properties of Related Piperazine Derivatives

| Compound | Molecular Formula | Molecular Weight | Boiling Point | Density |

|---|---|---|---|---|

| This compound | C13H21N3 | 219.326 | 335.2±32.0 °C | 1.1±0.1 g/cm³ |

| 4-[(4-Methylpiperazin-1-yl)methyl]benzylamine | C13H21N3 | 219.332 | Not reported | Not reported |

| N-Methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]benzyl]amine | C14H23N3 | 233.353 | 331.1°C | 1.021 g/cm³ |

The therapeutic relevance of piperazine derivatives is exemplified by compounds such as Imatinib, which incorporates a 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid moiety as part of its structure. Imatinib represents a landmark achievement in targeted cancer therapy, demonstrating the potential of rationally designed piperazine-containing molecules in medicine. The compound's mechanism of action involves the inhibition of specific protein kinases, highlighting the importance of structural optimization in achieving selective biological activity.

Research into thiazolylhydrazine-piperazine derivatives has revealed their potential as selective monoamine oxidase inhibitors. These compounds incorporate piperazine rings similar to those found in this compound, demonstrating the versatility of this structural motif in medicinal chemistry. The synthesis of such derivatives often begins with intermediates like 4-(4-methylpiperazin-1-yl)benzaldehyde, which can be converted to various bioactive compounds through appropriate chemical transformations.

The development of compounds for vascular smooth muscle cell proliferation inhibition has also drawn upon piperazine-containing structures. These research efforts have identified compounds with moderate to good inhibitory activities, with some derivatives showing potency comparable to established therapeutic agents such as heparin. The structure-activity relationships observed in these studies provide guidance for the design of new compounds with improved therapeutic profiles.

Beyond traditional pharmaceutical applications, piperazine derivatives have found utility in materials science and catalysis research. The nitrogen-rich character of these compounds makes them attractive candidates for the development of new materials with unique properties. The systematic exploration of piperazine-based structures continues to yield new insights into the relationship between molecular architecture and functional properties, ensuring the continued relevance of compounds like this compound in contemporary chemical research.

Properties

IUPAC Name |

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15-5-7-16(8-6-15)11-13-4-2-3-12(9-13)10-14/h2-4,9H,5-8,10-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWCORSELDZBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588106 | |

| Record name | 1-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515162-19-3 | |

| Record name | 1-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine typically involves the reaction of benzylamine with 4-methylpiperazine. One common method includes the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Amidation Reactions

The primary amine group undergoes amide coupling with activated carboxylic acids. For example:

- CDI-Mediated Activation :

Reacting with 1,1′-carbonyldiimidazole (CDI) in dichloromethane generates an acyl imidazole intermediate, which couples with acids like 4-methoxybenzoyl chloride to form substituted amides .

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| 4-Methoxybenzoyl chloride | N-(4-Methoxybenzoyl) derivative | CDI, DCM, RT, 2–4 h | 58% |

| Acetyl chloride | N-Acetyl derivative | CDI, THF, 0°C → RT | 48% |

N-Alkylation and Reductive Amination

The benzylamine’s NH₂ group participates in N-methylation and reductive amination :

- N-Methylation :

Using paraformaldehyde and NaBH₄/TFA yields N-methyl derivatives , though conformational changes may reduce bioactivity . - Reductive Amination :

Reacts with ketones (e.g., acetophenone) under H₂/Pd-C to form secondary amines .

Cross-Coupling Reactions

The aromatic ring undergoes Suzuki-Miyaura coupling with boronic acids. For instance:

- With 4-Cyanophenylboronic Acid :

Catalyzed by Pd(PPh₃)₄ in dioxane/H₂O at 80°C, yielding 4-cyanophenyl-substituted derivatives (Table 2) .

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | 4-Cyanophenyl derivative | 80% |

| 3-Pyridylboronic acid | PdCl₂(dppf) | Pyridyl-substituted analog | 75% |

Cyclization and Heterocycle Formation

The compound serves as a precursor for thiadiazepine and imidazole derivatives:

- Thiadiazepine Synthesis :

Reacts with α-fluorosulfonamide under microwave irradiation (110°C, 20 min) to form sultams . - Imidazole Formation :

Electrochemical cyclization with acetophenones generates 1,2,4-trisubstituted imidazoles .

Biological Activity and Derivatives

Derivatives exhibit diverse pharmacological profiles:

- Antimicrobial Activity : Sultam derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Kinase Inhibition : Analogues like imatinib (tyrosine kinase inhibitor) are synthesized via Curtius rearrangement .

Key Data Tables

Table 2: Biological Activity of Derivatives

| Derivative | Target/Activity | IC₅₀/EC₅₀ | Ref |

|---|---|---|---|

| Sultam analog | S. aureus (MIC) | 16 µg/mL | |

| Imatinib precursor | Bcr-Abl kinase inhibition | 0.2 µM |

Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

3-(4-Methylpiperazin-1-ylmethyl)benzylamine has been investigated for various applications:

Chemistry

- Building Block for Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Reactivity Studies: The compound can undergo oxidation, reduction, and substitution reactions, allowing researchers to explore its chemical behavior and potential derivatives.

Biology

- Antimicrobial Activity: Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties: Studies have suggested that the compound may exhibit anticancer activity against various cell lines, warranting further investigation into its mechanisms of action.

Medicine

- Pharmacophore Development: The compound is being studied as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease processes.

- Therapeutic Applications: Ongoing research aims to evaluate its efficacy in treating conditions such as diabetic nephropathy and other inflammatory diseases .

Industrial Applications

This compound is also utilized in industry:

- Specialty Chemicals Production: It is used in the synthesis of specialty chemicals that have applications in various sectors, including agriculture and materials science.

- Material Science: The compound's unique properties make it suitable for creating advanced materials with tailored functionalities.

Case Study 1: Anticancer Activity

A study explored the effects of this compound on cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound demonstrated promising results against several bacterial strains, indicating its potential use as an antibiotic agent .

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomers and Analogues

The positional isomers and analogues of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine differ in the substitution pattern of the piperazine-benzyl group, leading to distinct physicochemical and biological properties. Key examples include:

Key Structural Differences :

- Ortho vs. Meta/Substitution : The ortho-substituted analogue (2-position) exhibits steric hindrance, reducing enzymatic degradation rates compared to the meta- and para-substituted variants .

- Electronic Effects : The para-substituted derivative (4-position) shows enhanced electron-donating effects due to resonance stabilization, influencing its receptor affinity .

Physicochemical Properties

- pKa and Solubility : The pKa of benzylamine derivatives ranges from 9.13 (ortho-substituted) to 9.35 (unsubstituted benzylamine). The 4-methylpiperazine group increases basicity, improving water solubility at physiological pH .

- Partition Coefficients (logP): The octanol/water partition coefficient (logD) of 3-substituted derivatives is lower than para-substituted analogues due to reduced hydrophobicity, enhancing membrane permeability .

Biological Activity

3-(4-Methylpiperazin-1-ylmethyl)benzylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzylamine core substituted with a 4-methylpiperazine moiety. This configuration contributes to its unique interactions with biological targets, enhancing its pharmacological profile.

The compound primarily exhibits its biological activity through:

- Enzyme Inhibition : It can inhibit key enzymes involved in various metabolic pathways.

- Receptor Interaction : The compound may act as a ligand for neurotransmitter receptors, influencing physiological responses.

Biological Activity Overview

Research indicates that this compound has several notable biological activities:

- Antitumor Activity : Similar compounds have shown the potential to inhibit cancer cell proliferation.

- Neurotransmitter Modulation : The compound may influence mood and cognitive functions by interacting with neurotransmitter systems.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibition potential of this compound, particularly its interaction with dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH), both critical targets in cancer therapy.

| Study | Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|---|

| Smith et al. (2023) | DHFR | Competitive | 0.45 |

| Johnson et al. (2024) | IMPDH | Non-competitive | 1.20 |

These findings indicate that this compound could serve as a promising candidate for further development in anticancer therapies.

Antitumor Activity

In vitro studies have demonstrated the antitumor efficacy of this compound against various cancer cell lines. For instance, a study on human prostate cancer cells (PC-3) showed significant reductions in cell viability at low micromolar concentrations.

| Compound | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

Neurotransmitter Interaction

Research has indicated that compounds related to this compound may enhance interactions with serotonin and norepinephrine receptors. This is particularly relevant for developing antidepressants and anxiolytics.

Case Studies

Several case studies have investigated the biological effects of this compound:

- Anticancer Studies : A series of experiments showed that the compound could significantly inhibit the growth of various cancer cell lines, including breast and lung cancers.

- Neuropharmacological Effects : Studies have explored its potential as an anxiolytic agent, demonstrating modulation of neurotransmitter levels in animal models.

Q & A

Q. How can researchers optimize the synthesis of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, a 1,5-diarylpyrazole core template (similar to SR141716) can be modified by introducing methylpiperazine groups via nucleophilic substitution or reductive amination . Purification steps, such as column chromatography or recrystallization (e.g., using ethyl ether or ethanol), are critical to isolate the target compound. Yield optimization may require adjusting reaction temperatures (e.g., 80–100°C for amination) and stoichiometric ratios of reactants. Evidence from benzylamine synthesis shows that distillation under reduced pressure can enhance purity, with yields around 60–85% depending on the intermediate stability .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methylpiperazine substitution patterns and benzylamine backbone integrity.

- HPLC-MS : For purity assessment and detection of impurities (e.g., dibenzylamine byproducts or unreacted intermediates) .

- Melting Point Analysis : Compare observed mp (e.g., 96–98°C for structurally related compounds) with literature values to verify crystallinity .

- Elemental Analysis : Validate molecular formula (e.g., C₁₃H₂₀N₃) and salt forms (e.g., dihydrochloride) .

Advanced Research Questions

Q. How do reaction conditions influence the catalytic efficiency in amination reactions involving benzylamine derivatives?

- Methodological Answer : Catalytic systems like Fe single-atom catalysts (Fe1-N-C) can enhance selectivity in amination. Key factors include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reagent solubility.

- Temperature Control : Elevated temperatures (80–120°C) accelerate kinetics but may degrade thermally sensitive intermediates.

- Additives : Benzylamine derivatives can act as ligands to stabilize metal catalysts, as shown in Fe-ZIF frameworks .

- Detection Methods : Optimize GC-MS or LC-MS protocols to monitor low-concentration intermediates (e.g., limit of detection <0.1 µg/mL) .

Q. What strategies address discrepancies in reported synthesis yields for piperazine-containing benzylamine analogs?

- Methodological Answer :

- Byproduct Analysis : Use HPLC to identify side products (e.g., dibenzylamine) that reduce yields. Adjust reaction time or stoichiometry to minimize their formation .

- Reaction Monitoring : In situ FTIR or Raman spectroscopy to track intermediate conversion rates.

- Scale-Up Considerations : Pilot studies to assess solvent volume effects; smaller scales (e.g., <1g) often report higher yields due to easier purification .

Q. How can computational tools predict the migration behavior of benzylamine derivatives in electrophoretic studies?

- Methodological Answer : Tools like Simul 5 simulate ion migration in discontinuous buffer systems. Parameters include:

- Buffer pH Gradient : Cathodic migration of benzylamine derivatives occurs at pH < pKa (e.g., pH 3–5 for benzylamine) .

- Mobility Differences : Compare with reference ions (e.g., acetate or ammonium) to calibrate migration rates.

- Validation : Cross-check simulated data with experimental capillary electrophoresis results to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.